molecular formula C13H10ClF3N2OS B2765429 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide CAS No. 477850-27-4

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide

Cat. No.: B2765429
CAS No.: 477850-27-4
M. Wt: 334.74
InChI Key: IPDCOJZWNGAALN-UHFFFAOYSA-N
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Description

“2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide” is a chemical compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position . The compound also contains an acetamide group, which is attached to the pyridine ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .

Scientific Research Applications

Thrombin Inhibition

Compounds structurally related to "2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide" have been explored as potent thrombin inhibitors. For example, 2-(2-Chloro-6-fluorophenyl)acetamides, possessing difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, demonstrated significant thrombin inhibitory activity, with Ki values ranging from 0.9 to 33.9 nM (Lee et al., 2007). This suggests that derivatives of the compound might also find applications in the development of new anticoagulant therapies.

Heterocyclic Synthesis

Research into fluorine-containing heterocycles has shown the synthesis and reactions of new 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines. These compounds, which share a similar structure to "this compound," underwent reactions to yield new pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazines (Abdel-Monem et al., 2001). These findings highlight the role of such compounds in synthesizing novel heterocyclic structures with potential biological activities.

Biological Activity and SynthesisA study on substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides revealed the synthesis, reactions, and evaluation of biological activity of these compounds. Starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, a series of functionalized 3-(substituted amino)thieno[2,3-b]pyridines were prepared, some of which showed strong herbicide antidote properties (Dotsenko et al., 2019). This suggests the potential agricultural applications of compounds related to "this compound."

Advanced Material Synthesis

Further applications might involve the synthesis of advanced materials, as indicated by methodologies and reactions involving similar compounds. For instance, the development of scaleable synthesis routes for certain inhibitors points towards applications in material science and pharmaceutical manufacturing (Ashwood et al., 2004).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 according to the GHS classification .

Future Directions

Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2OS/c14-10-4-8(13(15,16)17)6-18-11(10)5-12(20)19-7-9-2-1-3-21-9/h1-4,6H,5,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDCOJZWNGAALN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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